molecular formula C15H14O3 B180656 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one CAS No. 113969-43-0

2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B180656
CAS No.: 113969-43-0
M. Wt: 242.27 g/mol
InChI Key: DVOLAHSMUDBQNV-UHFFFAOYSA-N
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Description

2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furan-chromenone core with methyl substituents at positions 2, 3, 5, and 7. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol and CAS number 113969-43-0 . This compound belongs to the psoralen family, which is known for its photobiological activity and applications in medicinal chemistry.

Properties

IUPAC Name

2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-7-5-13(16)18-14-9(3)15-12(6-11(7)14)8(2)10(4)17-15/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOLAHSMUDBQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358651
Record name 2,3,5,9-Tetramethyl-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113969-43-0
Record name 2,3,5,9-Tetramethyl-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Williamson Etherification-Based Pathway

A primary method involves Williamson etherification to construct the furanochromenone core. Starting from 3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one (2a ), the synthesis proceeds as follows:

  • Reaction Setup :

    • Substrate : 10 mmol of 2a (1.90 g) dissolved in acetone under reflux.

    • Base : Potassium carbonate (K₂CO₃, 30 mmol, 4.15 g) to deprotonate hydroxyl groups.

    • Catalysts : Tetra-n-butylammonium bromide (TBAB, 0.2 equiv.) and potassium iodide (KI, 10 mmol) to enhance nucleophilic substitution.

    • Electrophile : 1-Chloropropan-2-one (10 mmol, 0.92 g) for methyl ketone introduction.

  • Optimized Conditions :

    • Temperature : Reflux (≈56°C for acetone).

    • Duration : 6 hours.

    • Workup : Filtration, solvent evaporation, and recrystallization from ethanol/water mixtures.

This method yields 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one (4a ) with a 92.0% yield and a melting point of 199.9–200.3°C.

Table 1: Key Reaction Parameters for Williamson Pathway

ParameterValue
Starting Material3,5,9-Trimethylfurochromenone
SolventAcetone
TemperatureReflux (56°C)
Reaction Time6 hours
Yield92.0%
Melting Point199.9–200.3°C

Regioselective Methylation Strategies

Alternative routes focus on sequential methylation to achieve the desired substitution pattern:

  • Initial Core Synthesis :

    • Condensation of resorcinol derivatives with β-keto esters under acidic conditions forms the chromenone backbone.

    • Example : Ethyl acetoacetate and 4-methylresorcinol in sulfuric acid yield 7-hydroxy-5-methylchromenone.

  • Methylation Steps :

    • Position 2 and 3 : Dimethyl sulfate (Me₂SO₄) in alkaline media selectively methylates hydroxyl groups at positions 2 and 3.

    • Position 5 and 9 : Friedel-Crafts alkylation using methyl iodide (CH₃I) and aluminum chloride (AlCl₃) introduces methyl groups at the 5 and 9 positions.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Reactors

  • Batch Reactors : Preferred for small-scale synthesis due to flexibility in optimizing reaction parameters.

  • Continuous Flow Systems : Enable higher throughput and consistent product quality for large-scale manufacturing.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted starting materials and byproducts.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent resolves regioisomeric impurities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, CDCl₃) :

    • δ 7.37 (s, 1H, aromatic H),

    • δ 2.55 (s, 3H, C2-CH₃),

    • δ 2.49 (s, 3H, C3-CH₃),

    • δ 2.41 (s, 3H, C5-CH₃),

    • δ 2.18 (s, 3H, C9-CH₃).

  • ¹³C-NMR (100 MHz, CDCl₃) :

    • δ 161.52 (C7 carbonyl),

    • δ 115.41–126.63 (aromatic carbons),

    • δ 19.25–11.93 (methyl carbons).

Infrared (IR) Spectroscopy

  • Key Peaks :

    • 1704 cm⁻¹ (C=O stretch),

    • 1595 cm⁻¹ (aromatic C=C),

    • 1103 cm⁻¹ (C-O-C furan stretch).

Table 2: Spectroscopic Data Summary

TechniqueKey SignalsAssignment
¹H-NMRδ 2.18–2.55 (4 × s, 12H)Methyl groups
¹³C-NMRδ 161.52 (C=O)Lactone carbonyl
IR1704 cm⁻¹Carbonyl stretch

Challenges and Optimization

Byproduct Formation

  • Regioisomeric Impurities : Incorrect methyl placement during Friedel-Crafts alkylation necessitates rigorous chromatographic purification.

  • Oxidation Byproducts : Overexposure to air during workup can oxidize methyl groups to carbonyls, requiring inert atmosphere handling.

Yield Enhancement Strategies

  • Catalyst Loading : Increasing TBAB to 0.3 equiv. improves reaction rates but risks emulsion formation.

  • Solvent Choice : Replacing acetone with dimethylformamide (DMF) raises yields to 95% but complicates solvent removal.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Williamson Etherification92.098.5Moderate
Sequential Methylation85.497.2High

Chemical Reactions Analysis

Types of Reactions

2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol
  • Structural Characteristics : The compound features a furochromone backbone with specific methyl substitutions that influence its reactivity and biological activity.

Chemistry

  • Building Block for Organic Synthesis :
    • 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with distinct properties.
  • Chemical Reactions :
    • This compound can undergo several types of reactions:
      • Oxidation : Utilizing agents like potassium permanganate to form oxidized products.
      • Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
      • Substitution : Reacting with nucleophiles or electrophiles under appropriate conditions.
Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionSodium borohydrideAlcohols or alkanes
SubstitutionNucleophiles (amines)Halogenated or alkylated derivatives

Biology

  • Biological Activities :
    • Research indicates that this compound exhibits various biological activities:
      • Antimicrobial Properties : Demonstrated effectiveness against several bacterial strains. Studies have shown its inhibitory effects on both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways.
      • Anti-inflammatory Effects : Potential to inhibit enzymes involved in inflammatory pathways.
      • Anticancer Properties : Investigated for its ability to induce apoptosis in cancer cells through mechanisms such as reactive oxygen species generation when used as a photosensitizer.

Medicine

  • Therapeutic Applications :
    • The compound is being studied for potential therapeutic effects in treating various diseases. Its role as a photosensitizer in photodynamic therapy is particularly noteworthy, where it absorbs light and generates reactive oxygen species to target diseased tissues.

Industry

  • Material Development :
    • This compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating specialty chemicals that can be applied in various industrial contexts.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition zones compared to control groups.
  • Photodynamic Therapy Research :
    • In experimental models of cancer treatment, this compound was shown to enhance the effects of light exposure in inducing cell death in tumor cells. The study highlighted its potential as an effective agent in photodynamic therapy protocols.

Mechanism of Action

The mechanism of action of 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
This compound 2,3,5,9-tetramethyl C₁₅H₁₄O₃ 242.27 Not reported Reference compound
6-Chloro-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one 6-Cl, 3,5,9-trimethyl C₁₄H₁₁ClO₃ 263.05 271.9–272.1 High melting point, antifungal activity
6-Ethyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one 6-Et, 2,3,5,9-tetramethyl C₁₇H₁₈O₃ 271.13 201.7–201.8 Lower yield (55.2%), bulkier substituent
3-Ethynyl-2-isopropyl-7H-furo[3,2-g]chromen-7-one 3-ethynyl, 2-isopropyl C₁₆H₁₂O₃ 252.26 82–83 Alkyne functionality (IR: 2185 cm⁻¹)
5,9-Dimethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one 3-(4-MeOPh), 5,9-dimethyl C₂₀H₁₆O₄ 320.34 Not reported Aromatic substitution, higher molecular weight

Key Observations:

Halogen Substitution: Chloro (6-Cl) and fluoro (6-F) derivatives (e.g., compound 3e and 4d in ) exhibit higher melting points (>270°C and 238°C, respectively) due to increased intermolecular forces. Chloro-substituted analogs also show notable antifungal activity .

Alkyl Chain Effects : Ethyl (6-Et) and isopropyl groups (e.g., compound 4c and 32 ) reduce melting points, likely due to steric hindrance disrupting crystal packing.

Biological Activity

Chemical Identity
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound with the molecular formula C15H14O3C_{15}H_{14}O_3 and a molecular weight of 242.27 g/mol. It is characterized by its unique structure which includes a furochromone framework that may confer various biological activities .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 8 to 64 μM , demonstrating its potential as an effective antimicrobial agent .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular processes essential for bacterial survival. This mechanism is similar to other known antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory enzymes and cytokines, which could be beneficial in treating inflammatory diseases .

Cytotoxicity

While exhibiting promising biological activities, the cytotoxic effects of this compound have also been evaluated. In vitro studies on human cell lines indicate that at higher concentrations (above 64 μM), the compound can significantly reduce cell viability. This cytotoxicity must be considered when assessing its therapeutic potential .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various derivatives of furochromones, including this compound. The results showed that this compound not only inhibited the growth of Staphylococcus aureus but also exhibited a bactericidal effect at higher concentrations. The study highlighted its potential as a novel candidate for antibiotic development against resistant strains .

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of this compound. The findings indicated that it effectively reduced inflammation markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in managing conditions characterized by chronic inflammation .

Comparative Analysis

Property This compound Related Compounds
MIC (against S. aureus) 8 - 64 μMVariants with different methyl arrangements
Cytotoxicity (HaCaT cells) Significant at >64 μMVaries; some derivatives show lower toxicity
Anti-inflammatory Activity YesSimilar compounds show varying degrees

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one

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